

Application Note: ^1H NMR Characterization of Methyl 5-chlorofuran-2-carboxylate

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Compound of Interest

Compound Name:	Methyl 5-chlorofuran-2-carboxylate
Cat. No.:	B1357101

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Abstract

This document provides a detailed protocol for the characterization of **Methyl 5-chlorofuran-2-carboxylate** using proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. Due to the substitution pattern on the furan ring, a distinct set of signals is expected. This note outlines the predicted ^1H NMR spectral data, a comprehensive experimental protocol for sample analysis, and a visual workflow for the characterization process. This information is intended to guide researchers in the structural elucidation and purity assessment of this compound.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **Methyl 5-chlorofuran-2-carboxylate** is predicted to show signals corresponding to the methyl ester protons and the two protons on the furan ring. The electron-withdrawing effects of the chloro and carboxylate groups are expected to deshield the furan protons, shifting their signals to a lower field. The predicted data is summarized in the table below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H3	6.40 - 6.60	Doublet (d)	3.5 - 4.0	1H
H4	7.10 - 7.30	Doublet (d)	3.5 - 4.0	1H
-OCH ₃	3.80 - 3.95	Singlet (s)	N/A	3H

Note: Predicted values are based on the analysis of similar substituted furan compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol

This section details the methodology for the ¹H NMR characterization of **Methyl 5-chlorofuran-2-carboxylate**.

1. Sample Preparation

- Materials:
 - Methyl 5-chlorofuran-2-carboxylate** sample
 - Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
 - NMR tube (5 mm diameter)
 - Pipettes
 - Vortex mixer
- Procedure:
 - Accurately weigh approximately 5-10 mg of the **Methyl 5-chlorofuran-2-carboxylate** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

- Thoroughly mix the solution using a vortex mixer to ensure complete dissolution and homogeneity.
- Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

- Instrument:
 - 400 MHz (or higher field) NMR spectrometer
- Parameters:
 - Pulse Program: Standard single pulse (zg30 or similar)
 - Solvent: CDCl3
 - Temperature: 298 K (25 °C)
 - Spectral Width: 16 ppm (e.g., -2 to 14 ppm)
 - Number of Scans: 16 to 64 (depending on sample concentration)
 - Relaxation Delay (d1): 1-2 seconds
 - Acquisition Time (aq): At least 3-4 seconds
 - Transmitter Frequency Offset (o1p): Centered in the spectral region of interest (e.g., 6 ppm)

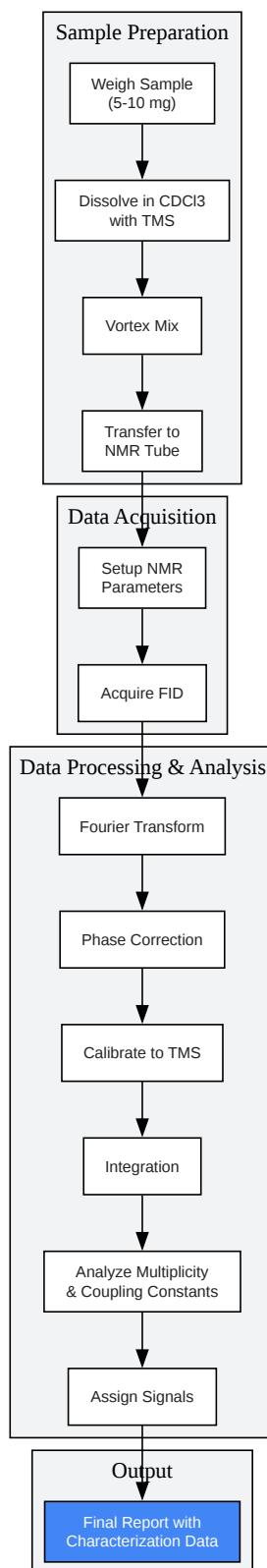
3. Data Processing and Analysis

- Software:
 - Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs)
- Procedure:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum manually.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the area under each signal to determine the relative number of protons.
- Identify the multiplicity (singlet, doublet, etc.) and measure the coupling constants (J) for each multiplet.
- Assign the signals to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration.

Experimental Workflow

The following diagram illustrates the logical flow of the ^1H NMR characterization process for **Methyl 5-chlorofuran-2-carboxylate**.



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Caption: Workflow for 1H NMR Characterization.

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